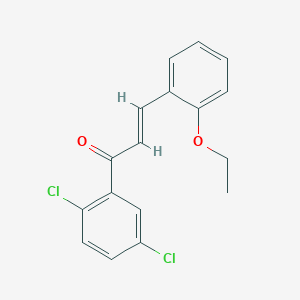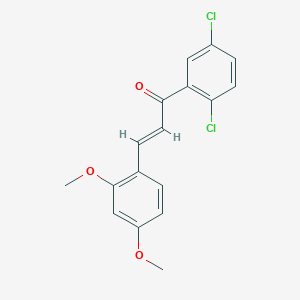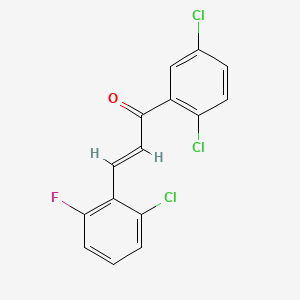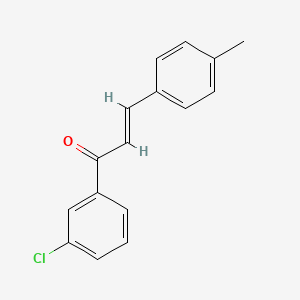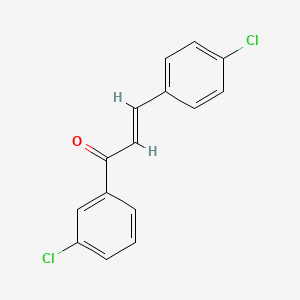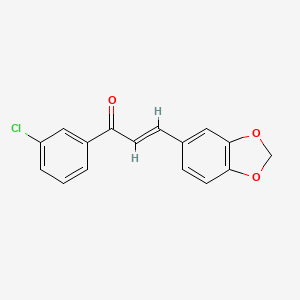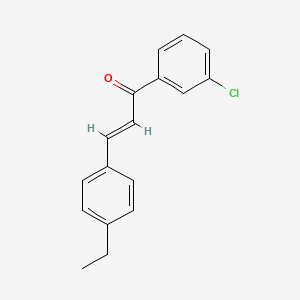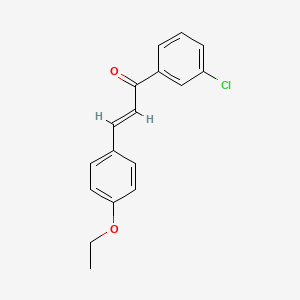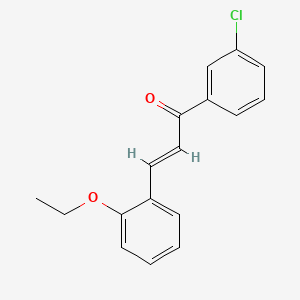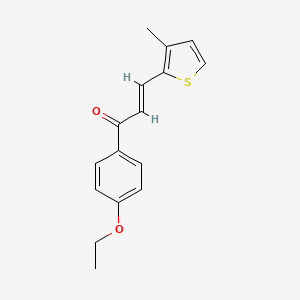
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as EMTPMP, is a novel small-molecule compound with potential biological applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. This compound has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been found to possess anti-inflammatory, antifungal, and anti-cancer activities. In addition, it has been studied for its potential to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been studied for its potential to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been studied for its potential to protect neurons from damage caused by oxidative stress.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to induce apoptosis in certain cancer cells, which is a form of programmed cell death.
Biochemical and Physiological Effects
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been found to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been found to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its wide range of biological activities. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on certain diseases have not been extensively studied. Furthermore, its potential toxicity has not been fully evaluated.
Orientations Futures
The potential therapeutic use of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, is an area of ongoing research. In particular, future studies should focus on elucidating the exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and its effects on certain diseases. Furthermore, studies should be conducted to evaluate its potential toxicity and to determine the optimal dosage for various applications. Finally, future studies should focus on developing more efficient and cost-effective methods for synthesizing (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
Méthodes De Synthèse
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including aldol condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling. The aldol condensation method involves the reaction of an aldehyde and a ketone, which produces a β-hydroxyaldehyde and a β-ketoaldehyde. The Wittig reaction is a method for the formation of a carbon-carbon bond between two molecules, which can be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two molecules, which can also be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-6-4-13(5-7-14)15(17)8-9-16-12(2)10-11-19-16/h4-11H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCAPUAIPKNAC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



